
3-(Chloromethyl)-6-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-methylquinoline hydrochloride: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a chloromethyl group at the 3-position and a methyl group at the 6-position on the quinoline ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-methylquinoline hydrochloride typically involves the chloromethylation of 6-methylquinoline. One common method includes the reaction of 6-methylquinoline with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 3-(Chloromethyl)-6-methylquinoline hydrochloride can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution Products: Various quinoline derivatives with different functional groups replacing the chloromethyl group.
Oxidation Products: Quinoline-6-carboxylic acid or quinoline-6-aldehyde.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-6-methylquinoline hydrochloride is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with various biological targets. It is also employed in the synthesis of fluorescent probes for imaging applications.
Medicine: Quinoline derivatives, including this compound, have shown potential in the development of antimalarial, antibacterial, and anticancer agents. Their ability to interact with DNA and enzymes makes them valuable in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity and versatility make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methylquinoline hydrochloride is largely dependent on its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The quinoline ring can intercalate into DNA, causing structural changes that affect transcription and replication processes.
Comparison with Similar Compounds
- 2-(Chloromethyl)-6-methylquinoline hydrochloride
- 3-(Chloromethyl)-4-methylquinoline hydrochloride
- 3-(Chloromethyl)-6-ethylquinoline hydrochloride
Comparison: Compared to its analogs, 3-(Chloromethyl)-6-methylquinoline hydrochloride exhibits unique reactivity due to the specific positioning of the chloromethyl and methyl groups. This positioning influences its chemical behavior and biological activity, making it a distinct compound in the quinoline family. Its ability to form stable derivatives and its potential in various applications highlight its uniqueness.
Properties
IUPAC Name |
3-(chloromethyl)-6-methylquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN.ClH/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11;/h2-5,7H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJDJPBWMOGCQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909314-02-8 |
Source


|
| Record name | 3-(chloromethyl)-6-methylquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
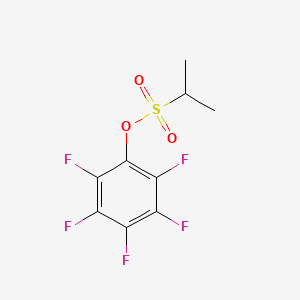
![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)
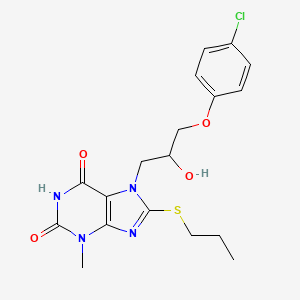
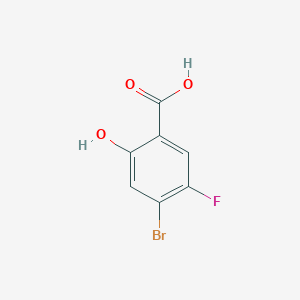

![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)
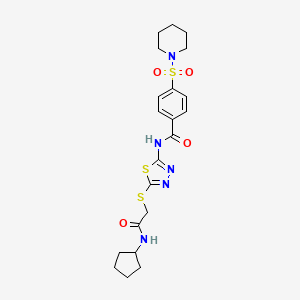
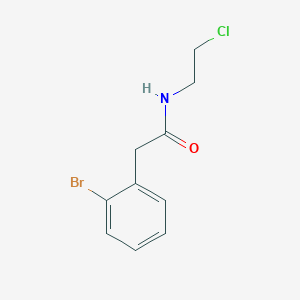
![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2385663.png)
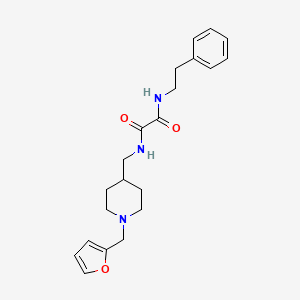
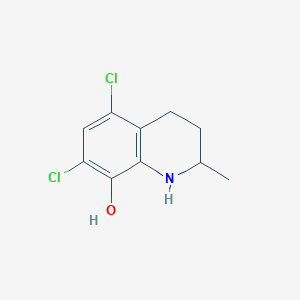
![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)

